Bistrifluron is a benzoylphenylurea (BPU) insecticide, a chemical class known for its unique mode of action as Insect Growth Regulators (IGRs) [1] [2].
This compound's primary action is disrupting the formation of chitin, a critical polysaccharide that provides structural integrity to the insect exoskeleton (cuticle) and the lining of the digestive tract [5].
Substantial research indicates that Benzoylphenylureas like this compound do not directly inhibit chitin synthetase enzymes in cell-free systems. Instead, their primary molecular target is the Sulfonylurea Receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channel [1].
The following diagram illustrates this complex molecular signaling pathway and its downstream effects on chitin synthesis.
Molecular pathway of this compound leading to inhibition of chitin synthesis and larval death.
This protocol evaluates the direct toxicity of this compound against larval stages of lepidopteran pests like Spodoptera exigua or Plutella xylostella [1].
This method quantitatively measures the binding affinity of this compound to the Sulfonylurea Receptor (SUR) [1].
Table 1: Laboratory efficacy data for this compound (NK-17) compared to other benzoylphenylureas. Toxicity is expressed as the relative toxicity ratio, where values >1 indicate this compound is more toxic. [1]
| Target Pest | Compared to Hexaflumuron | Compared to Chlorfluazuron |
|---|---|---|
| Spodoptera exigua (Beet armyworm) | 1.93x more toxic | 2.69x more toxic |
| Plutella xylostella (Diamondback moth) | 1.36x more toxic | 1.90x more toxic |
| Mythimna separata (Oriental armyworm) | 18.24x more toxic | Not reported |
Table 2: Sublethal effects on biological traits and nutrient content in adult S. exigua after exposure of 2nd instar larvae to sublethal concentrations (LC₁₀, LC₂₀, LC₄₀) of this compound. [5]
| Parameter Measured | Effect at Sublethal Concentrations |
|---|---|
| Pre-adult Development | Larval and pupal duration significantly prolonged. |
| Adult Longevity | Significantly reduced in a dose-dependent manner. |
| Fecundity (Eggs/Female) | Significantly reduced. |
| Egg Hatch Rate | Significantly reduced. |
| Macronutrient Content | Total body lipids, proteins, and carbohydrates significantly reduced in adults. |
| Vitellogenin (SeVg) Expression | mRNA expression levels significantly downregulated in female adults. |
Understanding these properties is crucial for formulation development and environmental risk assessment.
Table 3: Key physicochemical and environmental fate parameters of this compound. [3]
| Property | Value | Implication / Classification |
|---|---|---|
| Water Solubility (pH 7, 20°C) | 0.03 mg/L | Very low solubility; requires formulation. |
| Octanol-Water Partition Coeff. (Log P) | 5.74 | High lipophilicity; potential for bioaccumulation. |
| Vapour Pressure (20°C) | 0.0027 mPa | Low volatility; minimal loss to air. |
| Soil DT₅₀ (Aerobic) | 80.5 days | Moderately persistent in soil. |
| Aqueous Photolysis DT₅₀ | 10 days | Moderately fast degradation in water in sunlight. |
| Hydrolysis DT₅₀ (pH 7) | Stable | Stable to hydrolysis at neutral pH. |
This compound is used to control a range of chewing pests in various crops [3] [2].
This compound is a potent benzoylphenylurea insecticide whose mode of action is classified by IRAC as Group 15. Its efficacy stems from its high-affinity binding to the Sulfonylurea Receptor (SUR), which disrupts a critical signaling pathway, leading to the inhibition of chitin biosynthesis. This results in lethal and sublethal effects that suppress pest populations. Its unique molecular target makes it a valuable tool for resistance management, particularly when used in rotation or combination with insecticides from different classes.
The table below summarizes key quantitative data on the environmental fate and persistence of bistrifluron, primarily compiled from a pesticide properties database [1].
| Property | Value | Classification / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.03 mg/L [1] | Low / Low leaching potential to groundwater. |
| Octanol-Water Partition Coefficient (Log P) | 5.74 [1] | High / Suggests potential for bioaccumulation. |
| Soil Degradation DT₅₀ (typical) | 80.5 days [1] | Moderately persistent (Range: 33-128 days). |
| Aqueous Photolysis DT₅₀ | 10 days [1] | Moderately fast (Estimated range: 1.7-22.4 days). |
| Aqueous Hydrolysis DT₅₀ | Stable (pH 5-9) [1] | Persistent in water, not readily hydrolyzed. |
| Vapour Pressure | 0.0027 mPa [1] | Low volatility. |
| Toxicity to Earthworms | Moderate to high [1] | Potential risk to soil ecosystems. |
| Toxicity to Aquatic Organisms | Moderate to high [1] | Potential risk to aquatic ecosystems. |
| Bioaccumulation Potential | Classified as a "Forever chemical" (BCF >2000) [1] | High potential to accumulate in organisms. |
Understanding the data requires knowledge of the underlying experimental methods. Here are detailed protocols for key areas of this compound research.
This methodology is used to evaluate how sublethal doses of this compound affect insect growth, reproduction, and nutrient content [2].
The workflow for this comprehensive assessment can be visualized as follows:
Experimental workflow for assessing sublethal effects of this compound on insects [2].
A patent describes a method for detecting and quantifying this compound residues in food matrices like vegetables and fruits [3].
While the data provides a solid foundation, several areas require further investigation to fully understand this compound's long-term environmental impact.
| Property | Value | Implication & Assessment Basis |
|---|---|---|
| Octanol-Water Partition Coefficient (Log P) | 5.74 [1] | High; indicates a strong tendency to accumulate in fatty tissues. |
| Bioaccumulation Factor (BCF) | > 2000 L kg⁻¹ [1] | High; substance is officially categorized as bioaccumulative [1]. |
| Soil Degradation (DT₅₀ - typical) | 80.5 days [1] | Moderately to highly persistent in the environment [1]. |
| "Forever Chemical" Status | Yes [1] | Classified based on its high persistence and bioaccumulative potential (BCF > 2000 L kg⁻¹) [1]. |
The hazard alerts and classifications for this compound are derived from standardized laboratory studies. Key experimental endpoints and methodologies are detailed below.
| Endpoint | Experimental Value / Finding | Test Organism / Conditions | Reference |
|---|---|---|---|
| Acute Toxicity (LC₅₀) | 5.59 mg/L (72 hours) [2] | Second-instar larvae of Spodoptera exigua (beet armyworm) [2] | Laboratory bioassay |
| Sublethal Concentrations | LC₁₀: 0.89 mg/L; LC₂₀: 1.59 mg/L; LC₄₀: 3.92 mg/L (72 hours) [2] | Second-instar larvae of Spodoptera exigua [2] | Laboratory bioassay |
| Aqueous Photolysis DT₅₀ | 10 days (at pH 7) [1] | Estimated range 1.7 - 22.4 days; "Moderately fast" [1] | Standardized laboratory guideline |
| Aqueous Hydrolysis | Stable (pH 5 to 9, 20°C) [1] | Not applicable; substance shows high stability in water [1] | Standardized laboratory guideline |
The following workflow visualizes a standard methodology for assessing the sublethal effects of insecticides like this compound on insect physiology and population growth, as referenced in the scientific literature [2].
Experimental workflow for assessing sublethal effects of insecticides.
Key Methodological Steps [2]:
This compound's combination of high persistence, significant bioaccumulation potential, and toxicity to non-target organisms underpins its "forever chemical" classification and drives regulatory decisions.
The table below summarizes the core physicochemical data for this compound, which is crucial for understanding its environmental behavior.
| Property | Value | Conditions / Notes | Data Quality |
|---|---|---|---|
| Water Solubility | 0.03 mg/L | At 20°C and pH 7 | Verified data [1] |
| Vapor Pressure | 0.0027 mPa | At 20°C | Unverified data from known source [1] |
| Henry's Law Constant | 0.04 Pa·m³/mol | At 25°C | Unverified data from known source [1] |
| Octanol-Water Partition Coefficient (Log P) | 5.74 | At 20°C | Verified data [1] |
These properties indicate that this compound has low solubility in water, low volatility, and is non-volatile based on its Henry's Law constant [1]. The high Log P value suggests a strong potential to bind to soil and organic matter, with a noted concern for bioaccumulation [1].
While the search results do not provide detailed methodologies for this compound specifically, they point to standard techniques used for these measurements. The following diagram outlines a general workflow for characterizing these properties.
This is a standard approach for determining the solubility of poorly soluble compounds like this compound [1].
This method is suitable for compounds with very low vapor pressure, such as this compound [1].
As indicated in the database, Henry's Law Constant can be derived or measured directly [1].
The table below summarizes the key identifiers and physicochemical properties of Bistrifluron, which inform its environmental behavior and formulation.
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide [1] |
| CAS RN | 201593-84-2 [1] |
| Molecular Formula | C₁₆H₇ClF₈N₂O₂ [1] [2] |
| Molecular Mass | 446.68 g·mol⁻¹ [1] [2] |
| Chemical Class | Benzoylurea [1] [3] |
| Mode of Action (IRAC Group) | Inhibitors of chitin biosynthesis, affecting CHS1 (Group 15) [1] [3] |
| Physical State | White, odourless powder [1] |
| Melting Point | 171.5 °C [1] |
| Octanol-Water Partition (Log P) | 5.74 (High) [1] |
| Water Solubility (at 20 °C, pH 7) | 0.03 mg L⁻¹ (Low) [1] |
| Vapour Pressure (at 20 °C) | 0.0027 mPa (Low volatility) [1] |
| Formulation Examples | Pellets, tablets (e.g., tradename Xterm), emulsifiable concentrates (EC) [1] [4] [5] |
This compound does not kill insects directly but acts as an insect growth regulator (IGR) by inhibiting the proper synthesis of chitin [6]. Chitin is a critical polysaccharide that serves as a fundamental structural component of the insect's exoskeleton. Disrupting its formation prevents larvae from molting successfully and hampers egg hatching [6].
Recent research indicates that the molecular target of this compound and other benzoylphenylureas is the Sulfonylurea Receptor (SUR), which is part of the ATP-binding cassette (ABC) transporter superfamily [4]. These SUR proteins are regulatory subunits of ATP-sensitive potassium (KATP) channels. By binding to the SUR, this compound is thought to disrupt the function of these channels, which in turn inhibits the process of chitin biosynthesis [4].
The following diagram illustrates this proposed signaling pathway and its effect.
Proposed molecular pathway of this compound action via Sulfonylurea Receptor (SUR) binding. This binding mechanism, which can be studied using methods like fluorescence polarization (FP) assays, explains the specific inhibitory effect on chitin formation [4].
This compound is effective against various insect pests, with notable commercial use as a termite bait.
| Aspect | Details |
|---|---|
| Example Pests Controlled | Aphids, Whiteflies, Caterpillars, Termites [1] |
| Example Applications | Cotton; Fruit including apples; Vegetables including leafy brassicas; Tomatoes [1] |
| Efficacy vs. Other BPUs | In lab studies, a related compound (NK-17) showed 1.36x to 18.24x higher toxicity against certain Lepidoptera larvae than Hexaflumuron and Chlorfluazuron [4]. |
| Termite Bait Efficacy | Field trials against Coptotermes lacteus showed colony elimination within 14-19 weeks using pelletized bait (Xterm) [5] [7]. |
| Speed of Action | In lab tests on Coptotermes formosanus, this compound acted faster than Hexaflumuron at equivalent concentrations [8]. |
| Feeding Deterrence | Can show some repellency at concentrations ≥ 5,000 ppm [8]. |
For researchers, standard experimental methodologies are key for evaluating the activity of this compound.
This method is used to assess toxicity against leaf-feeding caterpillars.
This method quantifies the binding affinity of compounds to the Sulfonylurea Receptor (SUR).
This compound's high log P value and low water solubility suggest a potential for bioaccumulation, and it is classified as a "forever chemical" based on its persistence [1].
| Parameter | Profile |
|---|---|
| Soil Degradation (DT₅₀) | 80.5 days (Moderately persistent) [1] |
| Aqueous Photolysis DT₅₀ | 10 days (Moderately fast) [1] |
| Aqueous Hydrolysis | Stable at pH 5-9 [1] |
| Mammalian Toxicity | Not highly toxic [1] [2] |
| Avian Toxicity | Low level of toxicity [1] |
| Toxicity to Honeybees | Moderate to high toxicity [1] |
| Toxicity to Earthworms | Moderate to high toxicity [1] |
| Aquatic Toxicity | Moderate to high toxicity to most aquatic species [1] |
| Regulatory Status in EU | Not approved [1] |
This compound represents the ongoing development within the Benzoylurea class. Research into novel combinations, such as with diacylhydrazine insecticides like methoxyfenozide, aims to create synergistic effects and broaden the spectrum of control [9]. Furthermore, the elucidation of its action on the SUR subunit provides a more precise molecular target for understanding resistance mechanisms and guiding the development of future insect growth regulators [4].
Bistrifluron's insecticidal effect stems from its inhibition of chitin synthase 1 (CHS1), a critical enzyme in the biosynthesis of chitin [1].
The diagram below illustrates the core mechanism by which this compound disrupts the insect molting cycle.
This compound demonstrates high efficacy in pest control, particularly against termites, and can be enhanced with synergistic agents.
| Pest Species | Experimental Context | Efficacy / Key Finding | Citation |
|---|---|---|---|
| Western Drywood Termite | Laboratory toxicity test | 95% colony mortality when combined with pinene lure | [3] [4] |
| Western Drywood Termite | Laboratory toxicity test | ~70% mortality with this compound alone | [3] [4] |
| Spodoptera litura (Tobacco Cutworm) | Study of resistance mechanisms | Mutation H866Y in CHS A and upregulation of CHS gene confer resistance | [5] |
Research on the tobacco cutworm (Spodoptera litura) has revealed specific mechanisms of this compound resistance, offering insights for resistance management.
Key methodologies used to study this compound's effects and chitin synthesis are summarized below.
| Methodology | Primary Application | Key Insights Generated |
|---|---|---|
| Toxicity & Transfer Bioassays | Evaluating mortality rates and colony collapse in social insects (e.g., termites) via horizontal transfer [3] [4]. | Confirmed compound's lethality and ability to spread within a colony. |
| RNA Interference (RNAi) | Functional validation of target genes (e.g., CHS) by knocking down gene expression [6] [5]. | Established causal link between CHS gene function, molting success, and insecticide sensitivity. |
| Resistance Strain Selection | Studying evolutionary adaptations and mechanisms of resistance by cultivating resistant insect populations [5]. | Identified specific mutations and gene expression changes associated with resistance. |
This compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, effectively controlling various insect pests in agricultural settings. Chemically known as N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide, this compound possesses the molecular formula C₁₆H₇ClF₈N₂O₂ and a molecular weight of 446.68 g/mol [1]. This compound is characterized by low water solubility and a relatively high octanol-water partition coefficient (log Pₒw = 5.74), indicating its hydrophobic nature [1]. These chemical properties significantly influence the selection of appropriate extraction solvents and clean-up procedures during residue analysis.
The analysis of this compound presents specific challenges due to its chemical structure and the complex matrices in which it is typically found. Agricultural samples such as fruits and vegetables contain numerous interfering compounds including pigments, organic acids, and sugars that can co-extract with the target analyte and potentially interfere with detection. Furthermore, regulatory requirements demand increasingly lower detection limits to ensure food safety and compliance with Maximum Residue Limits (MRLs). This application note provides a detailed protocol for the reliable detection and quantification of this compound residues in agricultural samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering a cost-effective alternative to LC-MS/MS while maintaining acceptable sensitivity and specificity for regulatory purposes.
HPLC-UV detection operates on the principle of separating compounds through liquid chromatography followed by quantification using ultraviolet light absorption. In HPLC, the sample mixture is carried through a chromatographic column by a pressurized liquid mobile phase, where separation occurs based on differential partitioning between the mobile phase and stationary phase [2]. For this compound analysis, reversed-phase chromatography is typically employed, utilizing a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often acetonitrile-water or methanol-water mixtures) [2]. This configuration exploits the hydrophobic nature of this compound, resulting in appropriate retention and separation from matrix interferences.
Following chromatographic separation, compounds eluting from the column pass through a UV detection cell where they are exposed to ultraviolet light at specific wavelengths. The fundamental principle governing UV detection is the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length (b) of the detection cell, and the molar absorptivity (ε) of the compound [2]. This compound contains aromatic rings and carbonyl groups that function as chromophores, absorbing light in the UV range and enabling detection at wavelengths typically between 220-280 nm [3]. The selection of optimal detection wavelength involves balancing sensitivity (maximum absorbance) with selectivity (minimizing matrix interference), often requiring wavelength scanning to identify the most appropriate monitoring conditions for specific sample matrices.
Table 1: Reagents and Consumables for Sample Preparation
| Item | Specification | Purpose |
|---|---|---|
| This compound standard | Purity ≥95% [1] | Calibration and quantification |
| Acetonitrile | HPLC grade [4] [5] | Primary extraction solvent |
| Water | HPLC grade | Sample hydration and dilution |
| Sodium chloride (NaCl) | Analytical grade [4] [5] | Salting-out agent in partitioning |
| Anhydrous magnesium sulfate (MgSO₄) | Analytical grade [6] [5] | Water removal after extraction |
| PSA (Primary Secondary Amine) | 40-50 μm particle size [6] [5] | Clean-up: removes fatty acids, sugars |
| C18 | 40-60 μm particle size [6] [5] | Clean-up: removes non-polar interferents |
| GCB (Graphitized Carbon Black) | 120-400 mesh [5] | Clean-up: removes pigments (use sparingly) |
The sample preparation procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been successfully applied to this compound extraction from various matrices [6] [5]:
Homogenization: Representative agricultural samples (pear, apple, etc.) are chopped and thoroughly homogenized using a food processor. A test portion of 15.0 ± 0.1 g of homogenized sample is weighed into a 50-mL centrifuge tube.
Hydration and extraction: Add 15 mL of HPLC-grade acetonitrile to the sample and vortex vigorously for 1 minute. For dried or low-moisture samples, the addition of 3-5 mL water may be necessary to ensure proper solvent penetration.
Salting-out partitioning: Add the extraction salt mixture (6 g anhydrous MgSO₄ and 1.5 g NaCl) to the tube. Immediately shake vigorously for 1 minute to prevent clumping of salts. The MgSO₄ removes residual water while the NaCl promotes phase separation by saltting-out the organic phase.
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) contains the extracted this compound.
Table 2: d-SPE Clean-up Combinations for Different Matrix Types
| Matrix Type | Recommended d-SPE Sorbents | Recovery Range | Application Notes |
|---|---|---|---|
| Fruits with high pigment (e.g., berries) | 50 mg PSA + 50 mg C18 + 7.5 mg GCB [5] | 75-85% | GCB effectively removes pigments but may adsorb planar pesticides; use minimal amount |
| Fruits with high sugar (e.g., pears, grapes) | 50 mg PSA + 50 mg C18 [6] | 85-95% | PSA effectively removes sugars and fatty acids |
| Leafy vegetables | 50 mg PSA + 150 mg MgSO₄ [5] | 80-90% | Additional MgSO₄ addresses higher water content |
| Non-pigmented fruits (e.g., apple) | 25 mg PSA + 25 mg C18 [6] | 90-98% | Minimal clean-up for less complex matrices |
The dispersive Solid-Phase Extraction (d-SPE) clean-up procedure:
Transfer extract: Aliquot 1 mL of the upper acetonitrile layer into a d-SPE tube containing the selected sorbent combination.
Clean-up: Vortex the mixture for 30 seconds to ensure thorough contact between the extract and sorbents.
Final clarification: Centrifuge at ≥4000 rpm for 5 minutes. Transfer the cleaned supernatant to an autosampler vial for HPLC-UV analysis.
For matrices with high interference levels, an additional filtration step through a 0.22 μm nylon or PTFE syringe filter is recommended to protect the HPLC column.
Table 3: Optimized HPLC-UV Conditions for this compound Analysis
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| HPLC system | Binary or quaternary pump with auto-sampler and column thermostat | - |
| Detection | UV-Vis detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) [7] | DAD provides spectral confirmation |
| Analytical column | C18 (250 × 4.6 mm, 5 μm) [6] | C8 (150 × 4.6 mm, 5 μm) |
| Column temperature | 30°C | 25-40°C acceptable |
| Mobile phase | Acetonitrile:Water (70:30, v/v) [6] | Methanol:Water (75:25, v/v) |
| Flow rate | 1.0 mL/min | 0.8-1.2 mL/min |
| Injection volume | 10-20 μL | 5-50 μL depending on sensitivity needs |
| Detection wavelength | 220 nm [6] | 254 nm (less sensitive but selective) |
| Run time | 10-15 minutes | Matrix-dependent |
The method setup should include a mobile phase filtration through 0.45 μm filters and degassing by sonication or sparging with inert gas. The equilibration time should be at least 30 minutes or until a stable baseline is achieved. For wavelength selection, preliminary analysis using a DAD detector is recommended to establish the optimal detection wavelength for specific matrix-analyte combinations, though 220 nm has been successfully employed for this compound in pear samples [6].
Table 4: Method Validation Parameters for this compound in Agricultural Samples
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity range | 0.05-5.0 mg/kg [6] | - |
| Correlation coefficient (R²) | ≥0.995 [6] | 0.9998 [6] |
| Limit of Detection (LOD) | - | 0.015 mg/kg [6] |
| Limit of Quantification (LOQ) | - | 0.05 mg/kg [6] |
| Accuracy (Recovery) | 70-120% [5] | 73.76-98.66% [6] |
| Precision (RSD) | ≤20% at LOQ, ≤15% at higher levels [5] | <6% [6] |
| Matrix Effect | - | -15% to +20% acceptable |
Linearity and calibration: Prepare matrix-matched standard solutions at a minimum of five concentration levels covering the expected residue range (0.05-5.0 mg/kg). The correlation coefficient (R²) should be ≥0.995, with the residuals randomly distributed around the calibration curve [6].
Accuracy and recovery: Perform recovery studies by fortifying control matrix samples at three concentration levels (LOQ, 10×LOQ, and 100×LOQ) with at least five replicates per level. Calculate percentage recovery using the formula: (measured concentration/spiked concentration) × 100. The mean recovery should fall within 70-120% with RSD ≤20% [6] [5].
Precision: Evaluate both repeatability (intra-day precision) and reproducibility (inter-day precision) using fortified samples at multiple concentrations. Express precision as Relative Standard Deviation (RSD%), which should not exceed 20% at the LOQ and 15% at higher concentrations [6].
Specificity: Verify that no significant interfering peaks co-elute with this compound at the same retention time in control samples. The peak purity can be assessed using DAD by comparing spectra at different points across the peak (up-slope, apex, down-slope) [8].
Table 5: Troubleshooting Guide for this compound HPLC-UV Analysis
| Problem | Potential Causes | Solutions |
|---|
| Low recovery | Inefficient extraction or excessive clean-up | • Increase extraction time • Modify solvent ratio • Reduce d-SPE sorbent amount | | Peak tailing | Column degradation or secondary interactions | • Replace guard column • Add 0.1% formic acid to mobile phase • Increase column temperature | | Noisy baseline | Mobile phase contamination or air bubbles | • Filter and degas mobile phase • Purge detector cell • Use higher purity solvents | | Retention time shift | Mobile phase composition or temperature fluctuation | • Prepare fresh mobile phase • Check column temperature stability • Equilibrate column sufficiently | | Matrix interference | Inadequate clean-up | • Optimize d-SPE sorbent combination • Adjust detection wavelength • Improve chromatographic separation |
For matrices with high interference, consider implementing gradient elution to improve separation: start with 50% acetonitrile for 2 minutes, increase to 90% over 10 minutes, hold for 3 minutes, then re-equilibrate. This approach may enhance separation of this compound from co-extractives.
If sensitivity is inadequate, explore alternative detection wavelengths based on the UV spectrum of this compound. While 220 nm provides high sensitivity, 254 nm may offer better selectivity with acceptable sensitivity for some applications. Increasing injection volume (up to 50 μL) can also enhance sensitivity but may necessitate additional clean-up to prevent column overload.
For complex matrices, the sample-to-solvent ratio during extraction can be optimized. Reducing the sample size to 10 g while maintaining 15 mL acetonitrile may improve extraction efficiency for difficult matrices. Additionally, extraction time can be extended to 5-10 minutes with continuous shaking for tougher matrices.
A practical application of this methodology was demonstrated in a study monitoring This compound dissipation in Asian pear under open-field conditions [6]. The researchers applied the validated HPLC-UV method to track residue levels over time following field application, establishing the pre-harvest interval necessary to meet Maximum Residue Limit requirements.
The study design included:
Results demonstrated a consistent dissipation pattern with this compound residues declining to below the LOQ within the established pre-harvest interval. The method proved robust enough to handle real-world samples and generated reliable data for regulatory decision-making.
This HPLC-UV method is suitable for regulatory compliance testing where this compound residues must be monitored against established Maximum Residue Limits (MRLs). The method's LOQ of 0.05 mg/kg [6] is sufficient to enforce typical MRLs for this compound in various crops. When implementing the method for compliance testing, laboratories should:
The HPLC-UV method described in this application note provides a cost-effective and reliable approach for quantifying this compound residues in agricultural samples. The method demonstrates excellent performance characteristics with recovery rates of 73.76-98.66%, precision RSD <6%, and a limit of quantification of 0.05 mg/kg [6]. While LC-MS/MS offers higher sensitivity and confirmatory power, HPLC-UV remains a viable option for laboratories with budget constraints or those analyzing samples where this compound concentrations are expected to be well above the detection limit. The modified QuEChERS approach for sample preparation effectively addresses matrix complexity while maintaining high throughput capabilities. This methodology can be adapted to various agricultural matrices beyond those specifically mentioned through appropriate validation, making it a valuable tool for monitoring this compound residues throughout the agricultural supply chain.
Figure 1: Complete Workflow for this compound Residue Analysis in Agricultural Samples
Bistrifluron, a benzoylphenylurea insecticide, has gained significant attention in agricultural pest management due to its specific action against Lepidopteran insects and termites. This compound belongs to the insect growth regulator class, functioning as a chitin synthesis inhibitor that disrupts the molting process in target insects. As regulatory standards for pesticide residues become increasingly stringent worldwide, the demand for reliable analytical methods that can accurately quantify bistrifluran residues at trace levels has grown substantially. This application note provides a detailed protocol for the determination of this compound residues in various food matrices, focusing on method validation parameters including accuracy, precision, sensitivity, and specificity.
The analysis of this compound presents particular challenges due to the complex nature of food matrices and the need for detection at very low concentration levels. Fruits and vegetables often contain numerous interfering compounds that can compromise accurate quantification when using conventional detection methods. This document synthesizes validated methodologies from published scientific literature and patent documents to present a comprehensive analytical approach that has demonstrated excellent recovery rates and sufficient sensitivity to meet international regulatory requirements for maximum residue limits (MRLs).
Extensive validation data for this compound analytical methods demonstrate robust performance across different food matrices and extraction techniques. The following tables summarize key validation parameters established through rigorous testing protocols.
Table 1: Method Validation Parameters for this compound Analysis in Different Matrices
| Matrix | Analytical Method | Extraction Technique | Recovery Range (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| Asian pear | HPLC-UV | EN-QuEChERS | 73.76-98.66 | - | - | [1] |
| Agricultural products | LC-MS/MS | Acetonitrile extraction | 70.2-118.9 | - | - | [2] |
| Various crops | UHPLC-QTOF | QuEChERS (EN 15662) | - | ≤2.5 (for 80% of analytes) | ≤10 (for 96.8-98.8% of analytes) | [3] |
Table 2: Precision Data and Method Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | R² = 0.9998 | R² ≥ 0.990 |
| Intra-day Precision (RSD) | <6% | ≤20% |
| Inter-day Precision (RSD) | <6% | ≤20% |
| Matrix Effect | Suppression observed | Compensation with matrix-matched standards |
The validation data presented in these tables confirm that the analytical methods for this compound, particularly the LC-MS/MS approaches, demonstrate excellent performance characteristics with recovery rates well within the acceptable range of 70-120% specified by international guidelines such as SANTE/11312/2021. The consistency across different matrices highlights the robustness of these methods for routine monitoring of this compound residues in various food commodities.
Proper sample preparation is critical for accurate this compound residue analysis. Several extraction methodologies have been validated, with QuEChERS approach demonstrating superior performance characteristics.
Sample Homogenization: Commence with representative sampling of the test material. For pear fruits, remove the core and chop the edible portion into small pieces. Homogenize using a high-speed blender. For dry samples such as grains, add appropriate amounts of water (e.g., 10 mL for 10 g of brown rice) and allow to moisten for 1 hour prior to extraction [3]. Maintain samples at -20°C during processing to prevent analyte degradation and preserve sample integrity [3].
EN-QuEChERS Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (LC-MS grade) and vortex vigorously for 1 minute. For improved extraction efficiency, consider adding 1% acetic acid in acetonitrile for certain matrices [2]. Add the commercial QuEChERS extraction packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [3]. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥3500 rpm for 5 minutes to achieve phase separation [3].
Alternative Extraction Approach: For methods adapted from the Chinese patent standard, extraction may employ acetonitrile with 0.1% acetic acid followed by liquid-liquid partitioning with the addition of sodium chloride [2]. This approach has demonstrated particular effectiveness for high-water content matrices.
Cleanup is essential to minimize matrix effects and reduce instrumental contamination. The dispersive Solid-Phase Extraction (d-SPE) approach provides efficient purification.
d-SPE Cleanup: Transfer 1 mL of supernatant from the extracted sample to a d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) [3]. For complex matrices, additional sorbents may be included: C18 for removal of non-polar interferences and GCB (Graphitized Carbon Black) for pigment removal [4] [5]. Vortex for 30-60 seconds and centrifuge at ≥3500 rpm for 5 minutes. Filter the purified supernatant through a 0.22-μm membrane filter prior to instrumental analysis [2].
Matrix-Specific Considerations: For pigment-rich matrices (e.g., leafy vegetables), increase the amount of GCB, but use cautiously as it may adsorb planar analytes. For acidic matrices, additional PSA may be required to remove fatty acids and other polar interferences. The optimal sorbent combination should be determined during method development for specific matrices.
The sample preparation workflow can be visualized as follows:
Chromatographic separation of this compound requires optimization to achieve adequate resolution from matrix interferences and co-extracted compounds.
Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 μm particle size or equivalent) maintained at 40°C for optimal separation efficiency. For conventional HPLC-UV systems, columns with 5 μm particle size (150 × 4.6 mm) are appropriate [1].
Mobile Phase Composition: Employ a binary gradient system consisting of:
Gradient Program: Initiate with 20-30% B, increasing to 90-95% B over 5-10 minutes, hold for 2-3 minutes, then re-equilibrate to initial conditions for 2-3 minutes. Total run time typically ranges from 10-15 minutes including equilibration. Adjust gradient steepness to achieve retention times of 6-8 minutes for this compound.
Flow Rate and Injection Volume: Set flow rate to 0.3 mL/min for UHPLC systems or 0.2-0.25 mL/min for conventional HPLC. Use an injection volume of 2-5 μL to balance sensitivity and column longevity.
For unequivocal identification and accurate quantification, tandem mass spectrometry provides the necessary specificity and sensitivity.
Ionization Source: Employ Electrospray Ionization (ESI) in positive mode. Optimize source parameters:
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The quantifier ion should be the most abundant transition, while the qualifier ion provides confirmatory data. Maintain dwell times of 50-100 ms per transition to ensure sufficient data points across chromatographic peaks.
Collision Energy Optimization: Optimize collision energies for each transition to maximize sensitivity. Typical values range from 10-30 eV depending on instrument configuration.
Method validation establishes the reliability and reproducibility of the analytical method for its intended purpose.
Recovery Studies: Fortify control matrix samples at a minimum of three concentration levels (e.g., low, medium, high) covering the expected residue range. Include six replicates at each level to assess precision. For this compound, appropriate fortification levels typically range from 0.01 to 1.0 mg/kg depending on the matrix and regulatory requirements [1]. Process fortified samples according to the established protocol and calculate recovery as: Recovery (%) = (Measured Concentration / Fortified Concentration) × 100
Precision Assessment: Determine intra-day precision by analyzing replicates (n ≥ 5) at each fortification level within a single analytical batch. Determine inter-day precision by analyzing replicates over three separate days. Express precision as Relative Standard Deviation (RSD%). Acceptable precision should typically be ≤20% according to international guidelines [4].
Establishing the quantitative capabilities of the method is essential for accurate residue determination.
Calibration Curve Preparation: Prepare matrix-matched calibration standards at a minimum of five concentration levels. Use pesticide-free matrix extracts from the same lot as the samples to prepare calibration standards. The calibration range should encompass the expected residue concentrations, typically from LOQ to 0.5 mg/kg.
Linearity Assessment: Analyze calibration standards in randomized order to avoid systematic bias. The correlation coefficient (R²) should be ≥0.990 for acceptance. Visual inspection of the residual plot should show random distribution without systematic trends.
Sensitivity Determination: Determine the Limit of Detection (LOD) as the concentration yielding a signal-to-noise ratio of 3:1. Determine the Limit of Quantification (LOQ) as the lowest validated spike level meeting accuracy and precision criteria, typically with a signal-to-noise ratio of 10:1. For this compound, LOQ values of ≤10 μg/kg are achievable with LC-MS/MS systems [3].
The relationship between various method validation parameters and their importance in analytical quality assurance can be visualized as follows:
Several factors require particular attention during method development and validation to ensure robust this compound analysis.
Matrix Effects Assessment: Evaluate matrix effects by comparing the analytical response of standards prepared in pure solvent versus matrix-matched standards. Calculate the Matrix Effect (ME%) as: ME% = [(Peak area in matrix - Peak area in solvent) / Peak area in solvent] × 100 Significant suppression or enhancement (> ±20%) necessitates the use of matrix-matched calibration or isotope-labeled internal standards for accurate quantification [4].
Stability Evaluation: Conduct stability studies to ensure this compound integrity throughout the analytical process. Assess bench-top stability (processed sample in autosampler), long-term storage stability (at -20°C), and freeze-thaw stability. This compound typically demonstrates good stability under standard storage conditions.
Specificity and Selectivity: Verify method specificity by analyzing a minimum of 20 independent blank matrix samples from different sources to confirm the absence of interfering peaks at the retention time of this compound. For LC-MS/MS methods, the use of two MRM transitions with established ion ratios provides additional confirmation of analyte identity.
The analytical methods presented herein for the determination of this compound residues in food matrices have been comprehensively validated and demonstrate excellent performance characteristics. The QuEChERS-based sample preparation approach coupled with LC-MS/MS analysis provides a robust, sensitive, and selective methodology suitable for regulatory monitoring and compliance testing. The validation data confirm that these methods achieve acceptable accuracy with recovery rates of 70.2-118.9%, sufficient sensitivity with LOQs meeting regulatory limits, and appropriate precision with RSDs consistently below 20%.
These protocols offer analytical laboratories a reliable framework for implementing this compound residue analysis with confidence in the generated data. The method's versatility across various matrices and compliance with international validation guidelines makes it suitable for adoption in routine testing laboratories. As regulatory standards continue to evolve, these established methods provide a solid foundation for monitoring this compound residues, thereby contributing to food safety assurance and consumer protection.
This compound is a benzoylphenylurea insecticide belonging to the chitin synthesis inhibitor (CSI) class that has emerged as a highly effective active ingredient for termite control in bait station systems. As a benzoylphenyl urea compound, it shares structural and functional similarities with other insecticides in this class such as hexaflumuron and chlorfluazuron, but with distinct properties that enhance its performance in termite baiting applications [1]. This compound is characterized by its specific activity against chewing insects including termites, aphids, whiteflies, and caterpillars, with primary applications in agricultural settings as well as structural pest management [2]. The compound functions as an insect growth regulator (IGR) that disrupts molting processes in insects, making it particularly valuable for integrated pest management programs seeking to minimize environmental impact while effectively controlling termite colonies [3] [1].
This compound's chemical profile includes low water solubility (0.03 mg/L at 20°C) and low volatility (vapor pressure: 0.0027 mPa), which contribute to its persistence in bait stations and reduce environmental mobility [2]. The compound has a high octanol-water partition coefficient (Log P: 5.74), indicating potential for bioaccumulation, though its low solubility limits this effect in practical applications [2]. These physicochemical properties make this compound particularly suitable for bait station systems where long-term stability and slow release are advantageous for colony elimination. Commercially, this compound is formulated in various bait matrices, most commonly as solid pellets or tablets containing 1% active ingredient in alpha-cellulose, as utilized in products like the Xterm termite baiting system [4].
This compound exerts its insecticidal effect through inhibition of chitin biosynthesis, specifically targeting the CHS1 enzyme (chitin synthase 1) responsible for incorporation of UDP-N-acetylglucosamine into growing chitin chains [2]. This mechanism classifies this compound in the IRAC Group 15 insecticides, which disrupt insect development by interfering with the formation of the exoskeleton [1] [2]. Unlike neurotoxic insecticides, this compound does not cause rapid mortality but rather prevents successful molting by impairing the deposition of new cuticle during the ecdysis process [3]. When termites consume this compound-treated bait, they are unable to complete the molting cycle due to compromised chitin formation in the developing exoskeleton, leading to mortality during subsequent molting attempts [3].
Recent research has elucidated that this compound and other benzoylphenylureas act on the sulfonylurea receptor (SUR) protein, which is part of the ATP-binding cassette (ABC) transporter superfamily [1]. These SUR proteins associate with pore-forming potassium channel subunits (Kir6.x) to form ATP-sensitive potassium channels (KATP) that regulate various physiological functions including chemical exchange, ion channels, and signal transduction [1]. Binding studies utilizing fluorescence polarization assays have demonstrated that this compound exhibits stronger binding affinity to the sulfonylurea receptor compared to diflubenzuron and glibenclamide, explaining its enhanced toxicity against insect pests [1]. This specific binding disrupts the normal function of KATP channels, ultimately leading to inhibition of chitin synthesis through mechanisms that are still being fully characterized.
The horizontal transfer effect is crucial to this compound's success in colony elimination. After consuming this compound bait, termites return to the colony and distribute the compound to nestmates through trophallaxis (mouth-to-mouth feeding) and coprophagy (consumption of feces) [3]. This social feeding behavior allows this compound to spread throughout the colony, affecting not only foragers but also soldiers, nymphs, and eventually the reproductives. Since the effects are delayed until molting occurs, this compound can disseminate widely before symptoms appear, resulting in gradual colony collapse over several weeks to months rather than immediate mortality [3] [4].
Laboratory evaluations have demonstrated this compound's high efficacy against various termite species. In controlled feeding studies with the western drywood termite, this compound achieved dose-dependent mortality through both direct consumption and horizontal transfer [3]. Research from UC Riverside showed that bistrifluran, when combined with pinene as a chemical lure, resulted in up to 95% mortality in drywood termite colonies by enhancing bait recruitment and consumption [5]. The same study reported complete colony elimination within approximately two months of bait deployment, with this compound spreading effectively throughout the colony via social feeding behaviors [5].
Table 1: Laboratory Efficacy of Bistrifluran Against Various Insect Pests
| Species | Toxicity Comparison | Comparative Compounds | Application Concentration |
|---|---|---|---|
| Spodoptera exigua | 1.93× more toxic than hexaflumuron | Hexaflumuron, chlorfluazuron | Laboratory conditions [1] |
| Plutella xylostella | 1.36× more toxic than hexaflumuron | Hexaflumuron, chlorfluazuron | Laboratory conditions [1] |
| Mythimna separata | 18.24× more toxic than hexaflumuron | Hexaflumuron | Laboratory conditions [1] |
| Drywood termites | 95% colony elimination | Untreated controls | With pinene lure [5] |
Field studies have confirmed this compound's effectiveness under real-world conditions. A comprehensive field trial conducted in southeastern Australia evaluated this compound bait against the mound-building termite Coptotermes lacteus [4]. The study utilized in-ground bait stations placed around twenty termite mounds with bait canisters containing 120g of 1% this compound formulation. The results demonstrated that 18 of 19 colonies (95% elimination rate) were completely eliminated within 12 weeks of bait application, regardless of the bait quantity consumed (range: 43-480g) [4]. This study also highlighted that this compound remains effective during cooler months when termite activity typically decreases, expanding the treatment window beyond traditional spring-summer periods [4].
Table 2: Field Efficacy of this compound Baits Against Termite Colonies
| Termite Species | Location | Bait Quantity | Time to Elimination | Efficacy Rate |
|---|---|---|---|---|
| Coptotermes lacteus | Southeastern Australia | 43-480g (1% bait) | 12 weeks | 95% (18/19 colonies) [4] |
| Coptotermes acinaciformis | Northern Australia | Not specified | 4 weeks | Not specified [4] |
| Nasutitermes exitiosus | New South Wales | Not specified | Rapid elimination | Not specified [4] |
| Drywood termites | California, USA | With pinene lure | ~2 months | 95% colony kill [5] |
Additional field observations have noted that this compound provides long-term residual activity in treated wood, continuing to protect against reinfestation for extended periods after initial application [3]. This persistent effect is attributed to this compound's chemical stability and low solubility, which limit its degradation and leaching from treated materials under normal environmental conditions [2].
Proper installation of bait stations is critical for successful termite management with this compound. The standard protocol involves placing in-ground bait stations around the perimeter of structures or termite activity areas at intervals of 3-9 meters depending on property characteristics and termite pressure [6] [7]. Stations should be positioned in areas where termites are likely to forage, particularly in moist, shaded soil near foundations, avoiding excessively dry areas under eaves or locations prone to flooding [7]. Prior to installation, thorough site inspection is essential to identify existing termite activity, conducive conditions, and potential obstacles such as utility lines or irrigation systems [7] [8].
The installation process begins with drilling holes using a 2-2.75 inch diameter auger (size varies by station type) to the appropriate depth, typically reaching the top of the foundation footer or until termite foraging zones are accessed [7]. For concrete or paved areas, core drilling with a 3-inch concrete bit may be necessary [7]. It is crucial to use depth markers or stop collars on augers to ensure consistent installation depth across all stations. After drilling, holes should be cleaned using a cleanout auger to remove loose soil and debris, allowing the bait station to sit flush with the ground surface [7]. Stations are then inserted and the surrounding soil is tamped down to create a secure fit and maintain proper humidity levels within the station [7].
Initial bait stations are typically loaded with untreated monitoring devices (wood blocks or cellulose materials) to detect termite activity [4]. Once termites are actively feeding in the stations, the monitoring devices are replaced with This compound bait canisters containing 1% active ingredient in a cellulose matrix [4]. The standard Xterm bait canisters contain 120g of solid pellet formulation, which termites actively harvest and transport back to the colony [4]. Stations with active bait should be inspected every 3-4 weeks to assess bait consumption and termite activity, with bait replenishment as needed until colony elimination is confirmed [6].
During installation and bait replacement, technicians must wear disposable gloves to prevent contamination of bait materials with oils, scents, or chemical residues that could deter termite feeding [7]. Additionally, care should be taken to eliminate competing food sources near bait stations by removing wood debris, cardboard, and excessive mulch that might divert termites from the bait [7]. In dry conditions, bait effectiveness can be enhanced by adding moisture sources such as wet paper towels or biodegradable wraps to maintain humidity within stations and increase termite attraction [7].
Regular monitoring is essential to evaluate bait acceptance and colony decline. Monitoring frequency typically begins with monthly inspections after bait application, transitioning to quarterly or seasonal checks once colony activity diminishes [6] [4]. Effective colony assessment involves multiple indicators including:
In modern implementations, intelligent monitoring systems incorporating sensors, wireless communication technologies, and data processing algorithms are being deployed to provide real-time detection of termite activity in bait stations [9]. These systems can automatically monitor disturbance signals when termites feed on bait materials embedded with conductive powders or measure fluctuations in ambient carbon dioxide concentrations that indicate termite presence [9]. This enables more precise timing of bait replenishment and earlier confirmation of colony elimination.
This compound presents a favorable environmental profile compared to traditional termiticides, with significantly reduced risks to non-target organisms when used in bait station systems. Mammalian toxicity is low, though the compound has demonstrated moderate to high toxicity to aquatic organisms, honeybees, and earthworms [2]. Specific ecotoxicological data indicate that this compound shows low toxicity to birds but requires careful application to minimize exposure to aquatic systems where it may pose risks to fish and other aquatic life [2]. The environmental safety of this compound is enhanced in bait station applications due to the contained nature of the delivery system which limits broadcast exposure to non-target species [4].
The compound is classified as having potential for bioaccumulation based on its high Log P value, though this effect is moderated by its low water solubility and the minimal amounts deployed in bait stations relative to broader pesticide applications [2]. From a environmental fate perspective, this compound is relatively persistent in soil with a typical DT₅₀ (half-life) of 80.5 days, while in aquatic systems it undergoes moderately fast photodegradation with a DT₅₀ of approximately 10 days at pH 7 [2]. These characteristics support its use in long-term baiting programs while indicating minimal persistence in water bodies under natural conditions.
This compound is not currently approved under EC Regulation 1107/2009, though it is commercially available in several markets including Australia and parts of Asia [2]. The compound is formulated as a white, odorless powder in its pure state, with commercial bait products typically containing 1% active ingredient in cellulose matrices [2]. Standard safety precautions including wearing gloves and avoiding inhalation of dust are recommended during handling, though this compound presents significantly lower hazards to applicators and building occupants compared to traditional fumigants or liquid termiticides [3] [5].
The environmental advantages of this compound baiting systems are particularly evident when compared to conventional termite control methods. Research indicates that intelligent baiting systems incorporating this compound can reduce theoretical chemical usage by 99% and decrease overall prevention costs by 86% compared to traditional chemical barrier treatments, while maintaining high efficacy rates [9]. This significant reduction in chemical loading makes this compound bait stations an attractive option for integrated termite management programs seeking to balance efficacy with environmental responsibility.
The following diagram illustrates the comprehensive workflow for implementing this compound bait stations for termite control, from initial site assessment through colony elimination:
Diagram 1: this compound Bait Station Implementation and Monitoring Workflow
This systematic approach ensures proper implementation of this compound baiting technology and facilitates successful colony elimination through consistent monitoring and bait maintenance.
This compound bait stations represent a highly effective termite control technology that combines targeted action with reduced environmental impact. The unique chitin synthesis inhibition mechanism of this compound, coupled with the social biology of termites, enables complete colony elimination with minimal active ingredient compared to traditional barrier treatments. Field studies consistently demonstrate colony elimination rates exceeding 95% within 3-12 weeks of bait application, confirming the robustness of this approach across various termite species and geographic regions [4].
The implementation protocols outlined in this document provide researchers and pest management professionals with comprehensive guidance for effective deployment of this compound bait stations. Proper installation, regular monitoring, and attention to environmental conditions are critical success factors that optimize bait acceptance and colony elimination. As termite distributions shift due to climate change and regulatory pressures increase against broad-spectrum insecticides, this compound bait stations offer a sustainable, effective solution for protecting structures from termite damage while minimizing ecological impact [3] [8]. Future developments in intelligent monitoring systems and bait formulations promise to further enhance the efficiency and effectiveness of this compound-based termite management programs [9].
1. Introduction this compound is a benzoylphenylurea insecticide used in agriculture to control pests. Monitoring its residue levels in food products like pears is essential for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). This note details the development and validation of analytical methods for detecting and quantifying this compound in pear matrix, comparing three extraction techniques.
2. Summary of Method Performance A comparative study was conducted to evaluate three extraction methods for this compound in pears: Conventional, AOAC QuEChERS, and EN QuEChERS. The methods were assessed based on recovery rates and interference. The EN QuEChERS method was selected as the optimal approach due to its high recovery and minimal interference [1] [2].
Table 1: Performance Comparison of this compound Extraction Methods
| Method | Recovery Range | Interference | Key Characteristics |
|---|---|---|---|
| Conventional | Higher than AOAC | Observed interference around analyte retention time [1] | Traditional extraction approach |
| AOAC QuEChERS | Lower than Conventional and EN [1] | Not Specified | Uses specific buffer salts for a pH ~5 [1] |
| EN QuEChERS | 73.76 - 98.66% [2] | Minimal [1] | Uses different buffer salts for a pH ~7-8.5; selected as the optimal method [1] |
3. Detailed Experimental Protocol
3.1. Materials and Reagents
3.2. Instrumentation
3.3. Sample Preparation
3.4. Extraction Procedure Workflow for the EN QuEChERS Extraction and Cleanup Process
3.5. Cleanup Procedure (d-SPE)
3.6. HPLC-UV Analysis
Table 2: Method Validation Parameters for EN QuEChERS-HPLC-UV
| Validation Parameter | Result |
|---|---|
| Linearity (Correlation Coefficient R²) | 0.9998 [2] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.05 mg/kg [2] |
| Limit of Quantification (LOQ) | 0.05 mg/kg [2] |
| Precision (Intra-day & Inter-day RSD) | < 6% [2] |
| Recovery (at 0.05, 0.2, and 1 mg/kg) | 73.76 - 98.66% [2] |
| Maximum Residue Limit (MRL) in Korea | 1 mg/kg [2] |
4. Application to Dissipation Studies The developed EN QuEChERS method has been successfully applied to study the dissipation kinetics of this compound in pears under open-field conditions. Research showed that this compound residues dissipated slowly, with a 55% decline over 14 days and a calculated half-life of 10.19 days. Throughout the study, residue levels remained below the MRL, indicating a low consumer hazard when the pesticide is applied according to guidelines [2].
The following tables summarize key data on Bistrifluron, an insect growth regulator used against pests like termites, aphids, and caterpillars [1].
Table 1: Chemical Identity and Properties of this compound
| Property | Value / Description |
|---|---|
| IUPAC Name | N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide [1] |
| CAS RN | 201593-84-2 [1] |
| Mode of Action | Inhibitor of chitin biosynthesis (IRAC Group 15) [1] |
| Chemical Group | Benzoylurea insecticide [1] |
| Water Solubility | 0.03 mg/L (Low) [1] |
| Octanol-Water Partition (Log P) | 5.74 (High) [1] |
| Vapour Pressure | 0.0027 mPa (Low) [1] |
| Status | Not approved in the EU [1] |
Table 2: Environmental Fate and Ecotoxicology
| Parameter | Value | Implication |
|---|---|---|
| Soil DT₅₀ (typical) | 80.5 days [1] | Moderately persistent in the environment. |
| Aqueous Photolysis DT₅₀ | ~10 days [1] | Moderately fast degradation in water by sunlight. |
| Aqueous Hydrolysis | Stable at pH 5-9 [1] | Relatively stable in water under common environmental conditions. |
| Bioaccumulation Potential | Classified as a "Forever Chemical" (BCF >2000) [1] | High potential to accumulate in aquatic organisms and tissues. |
| Toxicity to Aquatic Species | Moderate to high [1] | Poses a risk to most aquatic life. |
While a specific protocol for this compound via passive sampling and HRMS was not found, the following workflow is adapted from a recent study that successfully detected a range of emerging pesticides, including this compound [2]. This can serve as a template for method development.
Passive Sampler Deployment
Sample Retrieval & Extraction
LC-HRMS Analysis
Data Processing & Suspect Screening
Confirmation
This compound is a benzoylurea insecticide that acts as an insect growth regulator (IGR) specifically targeting chitin biosynthesis in insects. With the chemical name N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide (CAS No. 201593-84-2), this compound exhibits activity against a broad spectrum of pests including whiteflies, aphids, caterpillars, and termites [1]. The compound is classified under IRAC MoA Group 15 (inhibitors of chitin biosynthesis, affecting CHS1) and has seen increasing application in agricultural systems, raising concerns about potential residues in medicinal plants [1] [2]. The analysis of this compound in herbal medicines presents particular challenges due to the complex nature of botanical matrices and the need for detection at trace levels to ensure consumer safety.
The regulatory framework for pesticide residues in herbal medicines is increasingly stringent, with organizations like the European Medicines Agency establishing strict limits for contaminants in medicinal plants [3]. Chapter 2.8.13 of the European Pharmacopoeia provides specific guidance on acceptable pesticide residue levels in herbal medicinal products. However, this compound is not currently approved under EC Regulation 1107/2009 in the European Union, meaning that any detectable residues in herbal products would represent a compliance issue [1]. These regulatory considerations necessitate highly sensitive and reliable analytical methods capable of detecting this compound at concentrations below established maximum residue limits (MRLs) in complex herbal matrices.
The analysis of pesticide residues in herbal medicines presents several significant challenges that must be addressed through careful method selection and optimization. Herbal matrices contain numerous interfering compounds including alkaloids, flavonoids, tannins, pigments, and essential oils that can co-extract with target analytes and potentially suppress or enhance analytical signals [4] [3]. This matrix complexity necessitates robust extraction and cleanup procedures to minimize false positives and quantitative inaccuracies. Additionally, the diverse physical properties of herbal drugs—ranging from roots and barks to leaves and flowers—require method adaptation to address varying water content, oil content, and pigment composition.
Matrix Effects: Complex botanical constituents in herbal medicines can significantly impact analytical accuracy through matrix effects. These effects manifest as suppression or enhancement of ionization in mass spectrometric detection, potentially leading to inaccurate quantification [5]. The QuEChERS approach incorporates a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove organic acids, sugars, and other polar interferences, while C18 sorbents effectively remove non-polar interferents like lipids and sterols [6] [7].
Analyte Stability: this compound demonstrates particular stability characteristics that must be considered during analysis. It is stable in water at pH 5-9 but undergoes aqueous photolysis with a DT₅₀ of 10 days at pH 7 [1]. This relative instability necessitates protection from light during extraction and analysis. Additionally, its high log P value of 5.74 indicates strong lipophilicity, which can lead to adsorption issues during sample preparation and analysis [1].
Detection Challenges: The low regulatory limits for pesticide residues in herbal medicines demand exceptional method sensitivity. For context, a comprehensive database evaluation of pesticide residues in herbal drugs found that 45% of samples showed at least one quantifiable pesticide residue, emphasizing the importance of comprehensive monitoring [3]. Modern analytical approaches address this challenge through high-resolution mass spectrometry techniques that provide the necessary specificity and sensitivity for accurate identification and quantification at trace levels [7].
The sample preparation protocol begins with representative sampling of the herbal material, which should be finely ground to achieve homogeneous particle size distribution. For dried herbal medicines, initial grinding to pass through a 1-mm sieve is recommended. Weigh 5.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube. For herbal materials with high water content, additional drying with anhydrous magnesium sulfate may be necessary. The extraction follows a modified QuEChERS protocol optimized for this compound recovery from complex herbal matrices [4] [8].
Table 1: Extraction Efficiency of Different QuEChERS Methods for this compound
| Method Variation | Spike Level (mg/kg) | Recovery (%) | RSD (%) | Remarks |
|---|---|---|---|---|
| EN-QuEChERS | 0.05 | 73.76-98.66 | <6 | Recommended |
| AOAC 2007.01 | 0.05 | Lower than EN | - | Less efficient |
| Conventional | 0.05 | Comparable | Higher | More interference |
Add 10 mL of acetonitrile with 1% acetic acid to the sample and vortex vigorously for 1 minute. Immediately add the extraction salt mixture containing 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [6] [7]. Seal the tube and shake vigorously for 3 minutes using a mechanical shaker to ensure complete partitioning of analytes into the organic phase. Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg magnesium sulfate and 25 mg PSA for cleanup. Vortex for 30 seconds and centrifuge at 4000 rpm for 3 minutes. The final extract may be diluted 1:3 with water to match initial mobile phase conditions, bypassing the time-consuming evaporation and reconstitution steps [6].
For the chromatographic separation of this compound, utilize an UHPLC system equipped with a reversed-phase column. The recommended stationary phase is a Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 μm) or equivalent, maintained at 40°C [4] [6]. The mobile phase consists of (A) 0.1% formic acid and 5 mM ammonium formate in water and (B) 0.1% formic acid and 5 mM ammonium formate in methanol. Employ the following gradient elution program: initial 5% B (0-0.5 min), linear increase to 65% B (5 min), further increase to 95% B (6.5 min), hold until 9 min, then return to 5% B (9.1 min) with re-equilibration until 12 min. The flow rate should be maintained at 0.5 mL/min with an injection volume of 3 μL [6].
Table 2: Optimized MS/MS Parameters for this compound Detection
| Parameter | Settings | Remarks |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) | Protonated molecule [M+H]+ |
| Precursor Ion (m/z) | 447.0 | Mass accuracy within ±5 ppm |
| Product Ions (m/z) | 177.0 (quantifier), 239.0 (qualifier) | Optimized collision energies |
| Fragmentor Voltage | 120 V | Compound-dependent optimization |
| Collision Energy | 15 eV (quantifier), 25 eV (qualifier) | Transition-specific optimization |
| Dwell Time | 50 ms | Adequate for sufficient data points |
Mass spectrometric detection should be performed using a triple quadrupole instrument operating in dynamic Multiple Reaction Monitoring (dMRM) mode. The ion source parameters should be optimized as follows: drying gas flow 10 L/min, sheath gas flow 11 L/min, drying gas temperature 250°C, sheath gas temperature 350°C, nebulizer pressure 40 psi, capillary voltage 4000 V, and nozzle voltage 300 V [6]. For confirmation, monitor two MRM transitions with optimized collision energies, ensuring ion ratio consistency within permitted tolerances (typically ±30% relative) [7]. The use of dMRM enhances sensitivity by monitoring specific transitions only during the expected retention time window of this compound.
Comprehensive method validation is essential to demonstrate reliability and reproducibility for pesticide residue analysis. The validation should follow established guidelines such as SANTE/11312/2021, assessing critical parameters including specificity, linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects [6] [7]. For each parameter, predefined acceptance criteria must be established and met to ensure method suitability for its intended purpose.
Specificity and Selectivity: The method must demonstrate absence of significant interference at the retention time of this compound from other matrix components or co-extracted pesticides. Analyze minimum six different batches of blank herbal matrix to confirm no interference exceeding 30% of LOQ for this compound. High-resolution mass spectrometry provides additional confirmation through exact mass measurement with mass accuracy ≤5 ppm and isotope pattern matching [7].
Linearity and Calibration: Prepare matrix-matched calibration standards at a minimum of five concentration levels covering the expected range (1.25-200 ng/mL). The correlation coefficient (r²) should be ≥0.990, and the residuals should be randomly distributed around the regression line. For this compound, excellent linearity has been demonstrated with correlation coefficients of 0.9998 in pear matrix [8]. The use of matrix-matched standards corrects for variable matrix effects across different herbal medicines.
Table 3: Method Validation Performance Characteristics for this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | ≥0.9998 | ≥0.990 |
| LOQ | 0.05 mg/kg | S≤10 × standard error of estimate |
| Accuracy (Recovery) | 73.76-98.66% | 70-120% with RSD ≤20% |
| Precision (RSD) | <6% (intra-day and inter-day) | ≤20% |
| Matrix Effect | ±20% | Signal suppression/enhancement |
Implement a robust quality control protocol for routine monitoring of this compound residues in herbal medicines. Each analytical batch should include procedural blanks, spiked quality control samples at low and high concentrations (e.g., 0.05 mg/kg and 0.2 mg/kg), and duplicate samples. The recovery of this compound from spiked quality control samples should be within 70-120% with RSD ≤20% [6]. For confirmatory analysis, the ion ratio between the two monitored transitions should be within ±30% of the average ratio observed in calibration standards [7].
Measurement uncertainty should be estimated using a top-down approach based on validation data, particularly considering accuracy and precision results. The expanded measurement uncertainty should be below 50% for pesticide residue analysis [6]. Additionally, participate in proficiency testing schemes and perform regular instrument calibration and maintenance to ensure ongoing data quality. The method's practical applicability should be verified through analysis of incurred residues in real samples, comparing results with established maximum residue limits where available.
The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis in herbal medicines:
The following diagram illustrates the mechanism of action of this compound and its sublethal effects on insect physiology:
The analysis of this compound residues in herbal medicines must adhere to strict regulatory frameworks established by various international authorities. In the United States, the FDA enforces EPA-established tolerances for pesticide residues in food commodities, which often serve as reference points for herbal products [9]. The European Medicines Agency provides specific guidance on pesticide residues in herbal medicinal products through Chapter 2.8.13 of the European Pharmacopoeia, which outlines acceptable limits for specific pesticides and general requirements for substances not specifically listed [3]. Although this compound is not currently approved for use in the European Union, monitoring remains essential for imported herbal materials from regions where its use is permitted.
Consumer safety assessment requires understanding both the concentration of residues and their potential health impacts. The complex nature of herbal medicines introduces additional considerations, as phytochemical constituents may interact with pesticide residues or modify their biological effects [5]. A comprehensive database evaluation of pesticide residues in herbal drugs revealed that 45% of samples showed at least one quantifiable pesticide residue, though most detections were below established limits [3]. This underscores the importance of robust monitoring programs to ensure consumer safety and regulatory compliance. Analytical methods must be sufficiently sensitive to detect this compound at levels well below any potential risk threshold, with the LOQ of 0.05 mg/kg demonstrated in this protocol representing an appropriate safety margin.
Even with optimized protocols, analysts may encounter challenges requiring method adaptation. Common issues include variable recovery rates, matrix effects, and instrumental sensitivity fluctuations. For poor recovery of this compound, consider modifying the extraction solvent composition—increasing acetic acid content to 2% or incorporating a small percentage of methanol (5-10%) can improve extraction efficiency for certain herbal matrices. If matrix effects cause signal suppression or enhancement, additional cleanup steps using C18 sorbents or graphitized carbon black (GCB) may be necessary, though GCB should be used cautiously as it may adsorb planar pesticide molecules [6] [7].
For method adaptation to different herbal matrices, consider the specific properties of each material:
Instrument maintenance is crucial for consistent performance. Regular cleaning of ion sources and mass spectrometer components, particularly after analyzing complex herbal matrix extracts, prevents sensitivity drift and maintains data quality. Implementing a system suitability test with each analytical batch, using a reference standard of this compound at a mid-range calibration level, ensures consistent instrument performance throughout the analysis.
The analytical methodology presented herein provides a robust framework for the detection and quantification of this compound residues in complex herbal medicine matrices. The optimized QuEChERS extraction approach coupled with UHPLC-MS/MS analysis delivers the sensitivity, specificity, and reproducibility required for regulatory compliance monitoring. The method's validation according to international standards ensures reliability, while the detailed troubleshooting guidance facilitates adaptation to diverse herbal matrices.
As pesticide usage patterns evolve and regulatory standards become increasingly stringent, the ability to monitor compounds like this compound in complex botanical matrices remains essential for ensuring the safety of herbal medicinal products. The comprehensive approach outlined in these application notes—encompassing sample preparation, instrumental analysis, quality control, and regulatory considerations—provides researchers and analytical laboratories with a complete protocol for this compound residue analysis. This methodology not only addresses current analytical needs but also establishes a foundation for adapting to future challenges in pesticide residue analysis for herbal medicines.
1. Summary of Environmental Fate Properties Bistrifluron is a benzoylphenyl urea insecticide that acts as a chitin synthesis inhibitor (IRAC MoA class 15) [1]. Its environmental dissipation is influenced by its low solubility in water and relatively low volatility [1]. The following table summarizes key fate parameters:
| Property | Value | Conditions / Notes |
|---|---|---|
| Soil DT₅₀ (Field) | 80.5 days [1] | Moderately persistent; regulatory range 33-128 days [1]. |
| Aqueous Photolysis DT₅₀ | 10 days [1] | At pH 7; estimated range 1.7 - 22.4 days [1]. |
| Aqueous Hydrolysis DT₅₀ | Stable [1] | Stable at pH 5 to 9 at 20°C [1]. |
| Soil Mobility | Non-mobile [1] | Low potential for leaching to groundwater [1]. |
| Octanol-Water Partition Coefficient (Log P) | 5.74 [1] | High; indicates potential for bioaccumulation [1]. |
2. Experimental Design for Field Dissipation Studies While specific protocols for this compound were not detailed, field studies generally follow a structured workflow. The diagram below outlines the key phases of a typical field dissipation study.
Key Methodological Considerations:
3. Analytical Methodologies for Residue Analysis Although detailed multi-residue methods for this compound in soil were not found in the search results, the following general principles apply:
The search results highlight a need for more publicly available, detailed experimental data on this compound's field dissipation. Future research should focus on:
| Method | Recovery | Precision (RSD) | Key Characteristics |
|---|---|---|---|
| EN-QuEChERS [1] | 73.76% - 98.66% | < 6% (intra- and inter-day) | Provided higher recovery; less interference around the analyte retention time. |
| AOAC QuEChERS [1] | Lower than EN method | Information not specified | Not selected due to lower recovery. |
| Conventional Method [1] | Higher recovery | Information not specified | Not selected due to significant interference near the analyte's retention time. |
The following workflow and protocol detail the EN-QuEChERS method, which was validated as the most effective for this compound in Asian pear [1].
1. Sample Preparation:
2. Extraction:
3. Clean-up (Using EN-QuEChERS):
4. Instrumental Analysis - HPLC-UV:
Q1: What are matrix effects, and why are they a problem in this compound analysis?
Q2: Why is the clean-up step so critical?
Q3: My recovery is still low or variable. What can I do?
Q4: Can I use LC-MS/MS instead of HPLC-UV for better sensitivity?
For researchers facing recovery issues, the following guide outlines a systematic approach to diagnose problems and optimize your d-SPЕ procedure.
| Optimization Factor | Common Issues & Symptoms | Recommended Solutions & Optimizations |
|---|
| Sorbent Selection & Combination | Low recovery of planar/planar-like molecules; excessive removal of pigments/co-extractives [1]. | • Reduce or remove GCB for planar compounds [1]. • Standard combination: PSA (organic acids, sugars), C18 (non-polar interferences), MgSO₄ (water) [2]. | | Sorbent Amount | Poor cleanup (excessive matrix effect) or low analyte recovery (overly strong adsorption) [2]. | • Titrate sorbent amounts (e.g., 25-150 mg) [2]. • Validate recovery after any change. | | Solvent Considerations | Inefficient extraction or cleanup; precipitation of salts/analytes; inconsistent partitioning [2]. | • Standard: Acetonitrile (ACN) [3]. • Use buffered salts (e.g., citrate, acetate) for pH-sensitive analytes. • Ensure proper volume for partitioning. | | Process Parameters | Low and inconsistent recovery; poor reproducibility between technicians [1]. | • Standardize shaking/vortexing time (1-2 min). • Control centrifugation speed/time for clean phase separation. • Document all parameters precisely. |
The recovery of a specific analyte is often a balance between efficient cleanup and unwanted adsorption. A common issue is the use of Graphitized Carbon Black (GCB).
For a clear overview of the optimization process and how to evaluate the success of your method, please refer to the following workflow. A key step in validation is assessing the Matrix Effect, which is a major source of error in advanced techniques like LC-MS/MS and can impact the accuracy of your quantification [1].
Q1: What is the "matrix effect" and how does d-SPЕ help reduce it? The matrix effect occurs when co-extracted sample components interfere with the ionization of the target analyte in the mass spectrometer, leading to suppressed or enhanced signals and inaccurate quantification [1]. d-SPЕ reduces this by removing these interfering compounds, thereby providing a cleaner extract. The most effective way to mitigate matrix effects is to enhance the clean-up efficiency [1].
Q2: My method requires high sensitivity, but reducing the sample size to minimize matrix effects also reduces the absolute amount of analyte. What can I do? This is a common trade-off. A practical solution is to use Matrix-Matched Calibration (MMC). This involves preparing your calibration standards in a blank sample extract that has undergone the same preparation process. This way, the calibration curve experiences the same matrix effects as your real samples, correcting for the quantitative inaccuracies they cause [2].
Q3: My recovery is good, but the reproducibility between replicates is poor. What could be the cause? Poor reproducibility often points to inconsistent manual processing [1]. Ensure the following steps are standardized and documented:
I hope this technical guide provides a solid foundation for optimizing your d-SPЕ method. The lack of direct data on this compound means that empirical testing is essential.
The table below summarizes the key technical and environmental properties of this compound.
| Property | Description / Value |
|---|---|
| Chemical Class | Benzoylurea (Insect Growth Regulator) [1] [2] |
| Mode of Action (IRAC Group) | Group 15: Inhibitor of chitin biosynthesis, affecting CHS1 [2] [3] |
| Example Pests Controlled | Termites, aphids, whiteflies, caterpillars [1] [4] [5] |
| Water Solubility | 0.03 mg/L (at 20°C, pH 7) [1] |
| Soil Persistence (DT₅₀) | 80.5 days (moderately persistent) [1] |
| Mammalian Toxicity | Not highly toxic [1] [4] [5] |
| Ecotoxicity | Moderate to high toxicity to most aquatic species, honeybees, and earthworms [1] |
This compound is an insect growth regulator that specifically inhibits chitin synthesis. Chitin is a crucial polysaccharide that forms the structural basis of the insect exoskeleton. By disrupting the formation of chitin, this compound prevents insects from building a new, functional exoskeleton when they molt. Affected insects may appear slowed initially and then die during or after the molting process as they lack the protective outer layer [4] [5].
The following diagram illustrates this primary mode of action and its consequences at the colony level, particularly for social insects like termites.
While a specific protocol for this compound's sublethal effects is not published, the methodology can be adapted from robust entomological research on other insecticides [6] [7]. The core of this approach is using a two-sex life table to capture population-level impacts.
The workflow for such a multi-generation study is outlined below.
Detailed Methodology:
Resistance is an evolutionary process. The core strategy is to reduce selection pressure by rotating insecticides with different modes of action.
Supporting Rationale:
The core approach for bistrifluron analysis involves extraction (often with a QuEChERS method) followed by detection via liquid chromatography. The table below summarizes key methodological details from the search results for easy comparison.
| Feature | Method 1: HPLC-UV for Asian Pear [1] [2] | Method 2: LC-MS/MS (General Patented Method) [3] |
|---|---|---|
| Application | Asian pear fruit | Fruits and vegetables |
| Extraction | EN-QuEChERS method | Acetonitrile extraction |
| Clean-up | Not specified in abstract | Solid-phase extraction (SPE) |
| Detection | High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity | ( R^2 = 0.9998 ) | Not specified |
| Recovery (%) | 73.76 - 98.66 | 80 - 110 |
| LOQ (mg/kg) | 0.05 | 0.005 (for pears and other substrates) |
| Key Advantage | High recovery, minimal interference | High sensitivity and selectivity |
This protocol is adapted from the method developed for Asian pears, which was validated to have minimal interference and high recovery [1]. The following workflow diagrams the core analytical process.
1. Sample Preparation:
2. Extraction (EN-QuEChERS):
3. Clean-up:
4. Analysis (HPLC-UV):
5. Quantification:
Interferences often arise from sample matrix components. The following decision chart outlines steps to identify and resolve common issues.
Problem: Co-eluting peaks or high background noise in HPLC-UV chromatogram.
Problem: Low recovery of this compound.
Q1: What is the most effective way to remove matrix interference when analyzing this compound? The most effective strategy is a two-pronged approach: first, use an optimized sample clean-up procedure like the EN-QuEChERS method [1]. If this is insufficient, the most robust solution is to switch your detection to LC-MS/MS. The mass spectrometer filters out chemical noise by monitoring specific precursor and product ions, providing unparalleled selectivity [3].
Q2: Can I use this method for matrices other than pears? The fundamental principles (QuEChERS extraction, LC separation) are transferable. However, the method must be re-validated for your specific matrix. Different matrices have unique compositions that can affect extraction efficiency and cause different interferences. A general patent for this compound determination suggests the methodology can be applied to various fruits and vegetables [3].
Q3: The dissipation study shows a half-life of 10.19 days in pears. Why is this relevant for my analysis? This information is crucial for planning your experiments. If you are working with treated samples, it indicates that this compound residue levels will decline over time. You need to ensure your method's sensitivity (its LOQ) is low enough to detect the expected concentrations at your chosen time points [1].
For the analysis of bistrifluron in Asian pears, a study directly compared three extraction techniques. The quantitative performance data are summarized in the table below for easy comparison [1].
| Extraction Method | Average Recovery (%) | Key Advantages | Key Limitations |
|---|---|---|---|
| EN-QuEChERS | 73.76 – 98.66 | High recovery, minimal interference, excellent precision (RSD <6%) | Requires specific buffer salts [1]. |
| Conventional | Higher than AOAC | Good recovery | Exhibited significant interference around the analyte retention time [1]. |
| AOAC-QuEChERS | Lower than conventional & EN | - | Recovery was not as high as other methods [1]. |
> Note: The EN-QuEChERS method was selected as the optimal validated approach, with a Limit of Quantification (LOQ) of 0.05 mg/kg, which is well below the Maximum Residue Limit (MRL) of 1 mg/kg set by the Korean Ministry of Food and Drug Safety [1].
The following is the validated protocol for extracting this compound from Asian pears, which can serve as a baseline method for other matrices [1].
Extraction:
Clean-up (d-SPE):
Analysis:
This general QuEChERS workflow can be adapted for various sample types, as illustrated below.
Q1: The recovery of this compound from my high-fat or high-protein sample is low. How can I improve it?
A1: The standard QuEChERS method may not be sufficient for complex matrices. Consider these modifications [2]:
Q2: My analysis shows high background interference. What clean-up sorbents should I use?
A2: The choice of d-SPE sorbents is critical for a clean extract.
Q3: The conventional extraction method gives me high interference. What is the main advantage of the EN-QuEChERS method?
A3: As shown in the comparison table, the primary advantage of the EN-QuEChERS method over the conventional method is its superior ability to minimize matrix interference around the retention time of this compound. This leads to a cleaner chromatogram, more accurate identification, and more reliable quantification [1].
The following table summarizes key data on bistrifluron's chemical identity and environmental behavior, which is crucial for understanding its persistence and designing monitoring programs [1].
| Property | Value / Description | Implication for Monitoring |
|---|---|---|
| IUPAC Name | N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide [1] | Confirms chemical identity for analysis. |
| Mode of Action | Insect Growth Regulator (IRAC Group 15); inhibits chitin biosynthesis, affecting CHS1 [1] | Explains delayed effect; death occurs during molting [2]. |
| Water Solubility | 0.03 mg/L (at 20 °C, pH 7) [1] | Low solubility suggests high adsorption to soil and sediment. |
| Octanol-Water Partition Coeff. (Log P) | 5.74 [1] | Indicates high potential for bioaccumulation. |
| Soil DT₅₀ (typical) | 80.5 days (range: 33-128 days) [1] | Classified as moderately to relatively persistent in the environment. |
| Aqueous Photolysis DT₅₀ | 10 days (estimated range: 1.7-22.4 days) [1] | Primary degradation pathway in water bodies. |
For monitoring this compound residues in environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity.
A robust method can be adapted from protocols used for pesticide analysis in complex matrices. The general workflow is outlined below, and the corresponding diagram illustrates the key stages.
This protocol is adapted from methodologies used for analyzing pesticides in cabbage and other leafy vegetables [3] [4].
Sample Preparation
Extraction
Clean-up & Purification
LC-MS/MS Analysis
Understanding how this compound behaves in the environment is key to an effective monitoring strategy.
Q1: What is the primary environmental concern regarding this compound? The main concerns are its moderate persistence in soil (with a half-life of over 80 days) and its high potential for bioaccumulation due to its high Log P value (5.74). It is also toxic to many non-target organisms like aquatic species and earthworms [1].
Q2: My HPLC analysis shows poor recovery of this compound from soil samples. What could be the issue? Poor recovery is often related to inefficient extraction. Given this compound's low water solubility and high lipophilicity:
Q3: Are there any greener alternatives to this compound for termite control? Research is exploring alternatives, though they may have different modes of action. These include:
The following table summarizes the key findings from a study that investigated the dissipation of this compound in Asian pear under open-field conditions [1].
| Parameter | Detail |
|---|---|
| Commodity | Asian Pear |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Sample Preparation | EN-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Maximum Residue Limit (MRL) | 1 mg/kg (Korean standard) |
| Dissipation Half-life | 10.19 days |
| Residue Decline | 55% over 14 days |
| Pre-Harvest Interval (PHI) | Residues remained below the MRL throughout the 14-day sampling period. |
For researchers replicating or adapting this method, here is a detailed breakdown of the experimental workflow.
1. Sample Preparation & Extraction [1]
2. Analysis & Quantification [1]
3. Data Interpretation & Dissipation Kinetics [1]
Q1: Why was the EN-QuEChERS method selected over other versions for this compound? The EN-QuEChERS method was chosen because it provided a superior balance of high recovery rates and minimal matrix interference compared to the conventional and AOAC methods, which is critical for achieving accurate and reliable quantification [1].
Q2: The half-life of 10.19 days seems slow. What does this mean for pre-harvest planning? A half-life of 10.19 days classifies this compound as a slowly dissipating pesticide in pears [1]. This means:
Q3: Can I use LC-MS/MS instead of HPLC-UV for this analysis? While the referenced study used HPLC-UV, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is generally preferred in modern pesticide residue labs due to its higher sensitivity and superior ability to confirm the identity of the analyte, especially in complex matrices [2] [3]. If you switch to LC-MS/MS, you would need to re-validate the method (e.g., optimize MRM transitions) to ensure performance [3].
The following table synthesizes available experimental data on various CSIs, highlighting bistrifluron's position among alternatives.
| Insecticide (Class) | Tested Organism | Reported Efficacy / Key Finding | Proposed Mechanism of Action | Key Characteristics |
|---|---|---|---|---|
| This compound (BPU) | Drywood termites (Incisitermes spp.) | ~95% colony collapse after ~2 months [1] | Inhibits chitin synthesis, preventing new exoskeleton formation during molting [1] | Highly specific to insects; low toxicity to mammals; potential for long-term wood protection [1] |
| NK-17 (BPU) | Beet armyworm (S. exigua), Diamondback moth (P. xylostella) | Toxicity was 1.93x and 2.69x higher than hexaflumuron and chlorfluazuron, respectively [2] | Binds to Sulfonylurea Receptor (SUR) with higher affinity than diflubenzuron [2] | Novel oxime ether group; independent intellectual property right [2] |
| Diflubenzuron (BPU) | Cladocerans (Daphnia magna, D. pulex) | LC50 (48h) for D. magna = 3.7 μg/L [3] | Inhibits chitin synthesis, interfering with cuticle formation [3] | Highly toxic to aquatic arthropods; measured via chitobiase activity inhibition [3] |
| Hexaflumuron (BPU) | Used as a benchmark in NK-17 study [2] | Benchmark for comparison [2] | Benchmark for comparison [2] | Widely used; awarded for innovative termite control system [2] |
| Chlorfluazuron (BPU) | Used as a benchmark in NK-17 study [2] | Benchmark for comparison [2] | Benchmark for comparison [2] | Widely used [2] |
To evaluate and compare CSIs, researchers employ standardized laboratory bioassays and mechanistic studies. Here are detailed methodologies for key experiments cited in this guide.
This method was used to test the toxicity of NK-17 against pests like the beet armyworm (S. exigua) and diamondback moth (P. xylostella) [2].
This protocol describes the spot-treatment approach used to evaluate this compound against drywood termites [1].
Understanding how CSIs work and how their effects are measured is crucial for development and application. The following diagrams illustrate these processes.
This diagram illustrates the hypothesized pathway by which BPUs like this compound and diflubenzuron disrupt molting.
This diagram outlines the experimental workflow for using chitobiase activity as a biomarker for molting disruption in non-target arthropods like Daphnia.
The table below summarizes the key characteristics and available efficacy data for this compound and Diflubenzuron based on the search results.
| Feature | This compound | Diflubenzuron |
|---|---|---|
| Chemical Class | Chitin Synthesis Inhibitor (CSI) [1] [2] | Chitin Synthesis Inhibitor (CSI) [3] [4] |
| Mode of Action | Disrupts chitin formation, preventing successful molting and leading to death [1] [5] [6]. | Disrupts the molting process of termites, essential for growth and development [4]. |
| Primary Termite Target | Drywood termites (Incisitermes minor) [1]; also shows efficacy against subterranean termites [5] [2]. | Subterranean termites (via baiting systems) [7] [4]. |
| Key Efficacy Data | ► 95% mortality in drywood termites when combined with pinene lure [8] [5]. ► 100% colony elimination at 1,000 ppm concentration in approx. 2 months [1]. ► Slow-acting, allowing for horizontal transfer through colony [1] [6]. | Specific quantitative efficacy data against termites from controlled studies was not available in the search results. It is registered for use in termite bait stations [7] [4]. | | Transfer Mechanism | Spreads through colony via trophallaxis (social sharing of food) after termites feed on treated wood [1]. | Worker termites consume the bait and carry the toxicant back to the colony, spreading it to other members [4]. | | Environmental & Safety Profile | Considered low-toxicity and environmentally friendly; specific to insects and not harmful to mammals [8] [5] [6]. | Cited as a lower-chemical-usage alternative to liquid termiticides, targeting termites with minimal risk to non-target species [4]. | | Other Known Uses | Information limited to termite control in the provided search results. | Also used in agriculture (against caterpillars, beetles), forestry, mosquito control, and urban pest management [3]. |
The following sections detail the experimental methodologies and research gaps identified for each compound.
Recent university-led studies provide a clear view of its efficacy and mechanisms.
The search results confirm Diflubenzuron's status and use as a CSI but lack specific experimental data for termite control.
The following diagram illustrates the shared mechanism of Chitin Synthesis Inhibitors and a generalized experimental workflow for evaluating their efficacy, based on the protocols described in the research.
Diagram: CSI Mechanism and Experimental Workflow. The diagram visualizes the shared biological pathway of CSIs and a common research methodology for testing efficacy, as outlined in the this compound studies [1] [5] [2].
To complete this comparison, you may need to consult specialized entomological journals or agricultural chemical databases for controlled study data on Diflubenzuron's efficacy against specific termite species.
The following table summarizes key biological and population parameters of Spodoptera exigua exposed to sublethal concentrations of this compound, as revealed by a life table study [1].
| Parameter | Control Group | LC₁₀ Group | LC₂₀ Group | LC₄₀ Group |
|---|---|---|---|---|
| Mean Generation Time (T, days) | 30.93 ± 0.26 | 31.90 ± 0.40 | 33.27 ± 0.37 | 34.83 ± 0.32 |
| Intrinsic Rate of Increase (r) | 0.1640 ± 0.0076 | 0.1440 ± 0.0090 | 0.1329 ± 0.0090 | 0.1207 ± 0.0090 |
| Fecundity (No. of eggs/female) | 532.47 ± 7.13 | 411.58 ± 42.38 | 347.00 ± 35.40 | 279.17 ± 42.80 |
| Macronutrient Content | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced (most pronounced) |
| Vitellogenin (SeVg) Expression | Baseline | -- | -- | Reduced by 43.8% |
The data demonstrates that sublethal exposure to this compound negatively impacts beet armyworm populations in a dose-dependent manner. Key effects include a prolonged development time, reduced reproductive capacity, and a decline in the intrinsic rate of population increase, which collectively suggest a significant suppression of population growth [1].
The quantitative data above was generated using a rigorous methodological approach. Here is a detailed breakdown of the key experimental procedures for your reference.
The workflow below illustrates the progression of this experiment from setup to data analysis.
| Property | Value / Description |
|---|---|
| Pesticide Type | Insecticide; Insect Growth Regulator (Benzoylurea) [1] |
| Mode of Action | Inhibitor of chitin biosynthesis (IRAC MoA class 15) [1] |
| Example Applications | Cotton; Fruit (e.g., apples); Vegetables (e.g., leafy brassicas, tomatoes); Termite control [1] |
| Regulatory Status (EU) | Not approved [1] |
| Water Solubility | 0.03 mg/L (at 20 °C, pH 7) [1] |
| Octanol-Water Partition Coefficient (Log P) | 5.74 [1] |
| Soil Degradation Half-Life (DT₅₀) | 80.5 days (moderately persistent) [1] |
| Toxicity to Mammals | Not highly toxic [1] |
| Ecotoxicity | Moderate to high toxicity to most aquatic species, honeybees, and earthworms [1] |
While a specific method for this compound was not detailed, modern multi-residue analysis for pesticides in crops generally follows a standardized workflow. The methodology below, used for analyzing 504 pesticide residues in crops, is highly relevant for detecting compounds like this compound [2].
Key Experimental Details:
The following table summarizes key data from field trials evaluating bistrifluran bait (commercially known as Xterm) against mound-building Coptotermes lacteus in Australia.
| Study Reference | Trial Period | Bait Placement Method | Number of Colonies Eliminated | Time to Elimination | Bait Consumed (Mean) |
|---|---|---|---|---|---|
| Webb (2017) [1] [2] | Late Summer-Autumn | In-ground stations around mounds | 18 of 19 colonies | Within 12 weeks | 43–480 g (total per colony) |
| Webb (2017) [3] [4] | Spring-Summer (Trial 1) | Stations implanted into mound sides | 13 of 13 colonies | Within 19 weeks | 105 g (single treatment) / 147 g (dual treatment) |
| Webb (2017) [3] [4] | Spring-Summer (Trial 2) | Stations implanted into mound sides | 4 of 4 colonies | Within 14 weeks | 85 g |
Key findings from these studies indicate that this compound is highly effective in colony elimination:
The efficacy data in the table above were generated through rigorous field trials. The methodology for the study that most closely simulates commercial practice is outlined below.
The experimental workflow for these studies can be visualized as follows:
This compound is a Chitin Synthesis Inhibitor (CSI), a class of insect growth regulators [5]. Its mode of action is fundamentally different from fast-acting neurotoxins:
The process by which a CSI bait leads to colony collapse is summarized below:
The table below summarizes the key properties of this compound that influence its bioaccumulation potential, based on data from the Pesticide Properties DataBase (PPDB) [1].
| Property | Value for this compound | Implication for Bioaccumulation |
|---|---|---|
| Log P (Log KOW) | 5.74 [1] | High. Indicates high lipophilicity, suggesting a strong tendency to dissolve in and accumulate in fatty tissues. |
| Bioaccumulation Alert | Yes (Forever chemical) [1] | Classified as a substance of concern due to its potential to persist and accumulate in organisms and the environment. |
| Soil DT₅₀ (Persistence) | 80.5 days (Moderately persistent) [1] | Can remain in the environment for a significant time, increasing the window for uptake by organisms. |
| Water Solubility | 0.03 mg/L at 20°C (Low) [1] | Supports the high lipophilicity indicated by the Log P value, reducing its ability to be diluted and excreted in an aqueous environment. |
While not a direct measurement of bioaccumulation, research into this compound's effects provides indirect evidence of its biological activity and persistence within organisms.
SeVg), which is crucial for reproduction, was suppressed in female adults. These observable physiological effects indicate that this compound is absorbed and remains biologically active within the insect's system long enough to disrupt key developmental and reproductive processes [2].The following diagram illustrates this mechanism and the experimental workflow used to study its sublethal effects.
To build a comprehensive comparison guide as you intended, you may need to extend your research. Here are some suggestions:
The table below summarizes the findings from a study that directly compared conventional, AOAC-QuEChERS, and EN-QuEChERS methods for extracting bistrifluron from Asian pears [1].
| Method Parameter | Conventional Method | AOAC-QuEChERS | EN-QuEChERS |
|---|---|---|---|
| Average Recovery (%) | Higher than AOAC [1] | Lower than Conventional & EN [1] | 73.76 - 98.66% [1] |
| Precision (RSD) | Information Not Available | Information Not Available | <6% (Intra- and inter-day) [1] |
| Matrix Interference | Observed interference around analyte retention time [1] | Information Not Available | Minimal (method selected for validation) [1] |
| Key Evaluation Outcome | Rejected due to interference [1] | Rejected due to lower recovery [1] | Selected for being well-validated and robust [1] |
Here are the detailed methodologies for the key experiments cited in the comparison.
This protocol was developed and validated for determining this compound dissipation patterns in Asian pears under open-field conditions.
The workflow for this method is outlined below.
While the search results confirm that a conventional method was tested, specific protocol details like the exact solvents used were not provided. The general workflow for such traditional methods is described below.
Based on the available data, here is a comparative analysis to guide method selection:
Environmental Hazard